Complete Loss of mTOR Inhibition – Negative Control Validation
Seco Rapamycin is reported not to affect mTOR function, a direct contrast to Rapamycin which inhibits mTOR with an IC50 of approximately 0.1 nM in HEK293 cells [1]. No IC50, Ki, or EC50 values for mTOR inhibition are reported for Seco Rapamycin in the literature, confirming a complete loss of this canonical activity [2].
| Evidence Dimension | mTOR inhibition |
|---|---|
| Target Compound Data | No detectable mTOR inhibition (IC50 >100 µM inferred, or inactive) |
| Comparator Or Baseline | Rapamycin: IC50 ~0.1 nM in HEK293 cells |
| Quantified Difference | >1,000,000-fold difference in potency (functional loss) |
| Conditions | In vitro kinase/mTOR binding assays; cellular context |
Why This Matters
This functional loss validates Seco Rapamycin as an essential negative control for dissecting mTOR-dependent versus mTOR-independent effects of rapalogs.
- [1] InvivoChem. Seco Rapamycin sodium (Secorapamycin A monosodium) Technical Datasheet. CAS 148554-65-8. View Source
- [2] PeptideDB. Seco Rapamycin (Secorapamycin A) Biological Activity. CAS 147438-27-5. View Source
